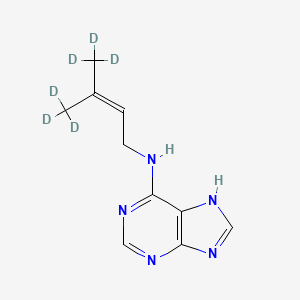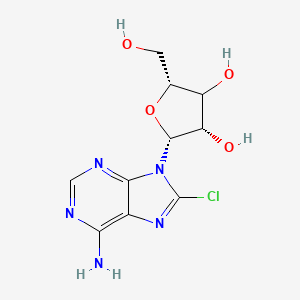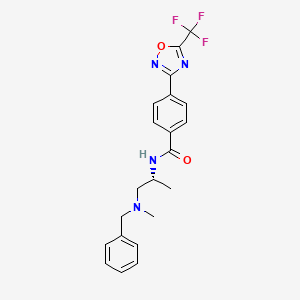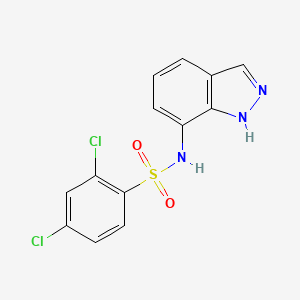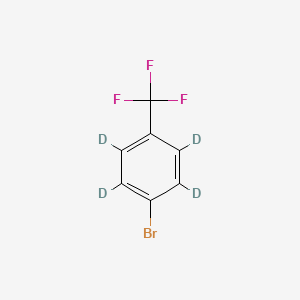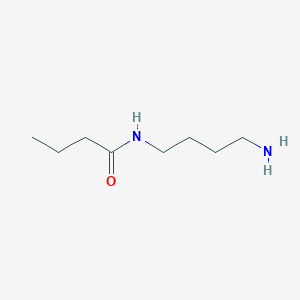
C3-Amide-C4-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of C3-Amide-C4-NH2 typically involves the reaction of an amine with an acid chloride. This process can be carried out under mild conditions, often at room temperature, and does not require the use of catalysts . The reaction mechanism involves nucleophilic addition followed by proton transfer-induced elimination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for scientific research and industrial applications .
化学反応の分析
Types of Reactions: C3-Amide-C4-NH2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions typically involve the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted amides.
科学的研究の応用
C3-Amide-C4-NH2 has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Plays a role in the study of protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Employed in the production of advanced materials and polymers.
作用機序
The mechanism of action of C3-Amide-C4-NH2 involves its role as a linker in antibody-drug conjugates. It facilitates the attachment of therapeutic agents to antibodies, allowing for targeted delivery to specific cells or tissues. This targeted approach enhances the efficacy of the therapeutic agents while minimizing side effects .
類似化合物との比較
C3-Amide-C4-NH2: Known for its potent linker properties.
C3-Symmetric Benzene-1,3,5-Tris-Amide: Used in the formation of supramolecular gels for anion sensing and dye removal.
N-BTA (N-Centered Benzene-1,3,5-Tris-Amide): Forms gels in alcohols and aqueous mixtures, used for water purification.
Uniqueness: this compound stands out due to its high potency as a linker in antibody-drug conjugates, making it a valuable tool in targeted cancer therapy .
特性
分子式 |
C8H18N2O |
|---|---|
分子量 |
158.24 g/mol |
IUPAC名 |
N-(4-aminobutyl)butanamide |
InChI |
InChI=1S/C8H18N2O/c1-2-5-8(11)10-7-4-3-6-9/h2-7,9H2,1H3,(H,10,11) |
InChIキー |
HQTYZWYSIZOPGA-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)NCCCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


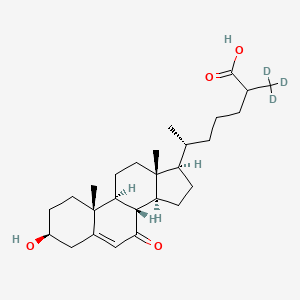
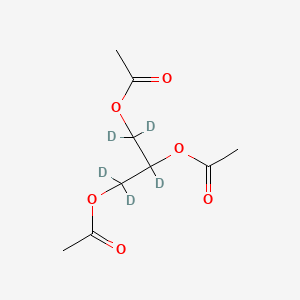
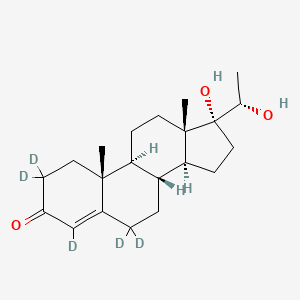
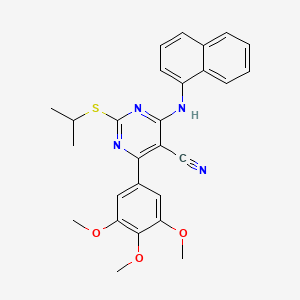
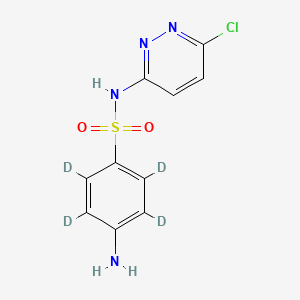

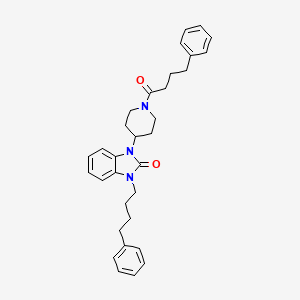
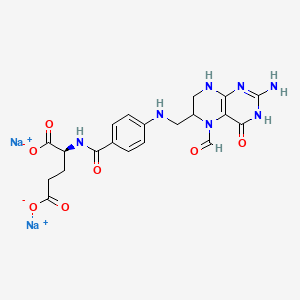
![2-[[5-Chloro-2-(1,3-thiazol-2-ylmethylamino)pyrimidin-4-yl]amino]-6-fluorobenzamide](/img/structure/B12404279.png)
